5-methyl-1H-pyrazole-3-carbonitrile

Medicinal Chemistry Drug Design ADME

This building block features a unique 5-methyl/3-cyano substitution pattern that enables vacuum distillation purification at 323.9°C—a 65°C advantage over the carboxylic acid analog—and delivers 12.7× higher aqueous solubility (1.4 g/L) versus the 5-amino derivative. Designed for ATP-competitive kinase inhibitor lead optimization, it offers balanced lipophilicity and full Lipinski compliance. Choose this scaffold for reproducible synthetic routes and reliable formulation outcomes.

Molecular Formula C5H5N3
Molecular Weight 107.11 g/mol
CAS No. 38693-82-2
Cat. No. B1387995
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-methyl-1H-pyrazole-3-carbonitrile
CAS38693-82-2
Molecular FormulaC5H5N3
Molecular Weight107.11 g/mol
Structural Identifiers
SMILESCC1=CC(=NN1)C#N
InChIInChI=1S/C5H5N3/c1-4-2-5(3-6)8-7-4/h2H,1H3,(H,7,8)
InChIKeyXTBXUVDOFGVBLP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Methyl-1H-pyrazole-3-carbonitrile (CAS 38693-82-2): A Versatile Pyrazole Building Block for Pharmaceutical and Agrochemical Synthesis


5-Methyl-1H-pyrazole-3-carbonitrile (CAS 38693-82-2) is a heterocyclic building block belonging to the pyrazole family, characterized by a five-membered ring containing two adjacent nitrogen atoms . It features a methyl group at the 5-position and a cyano (nitrile) group at the 3-position, giving it the molecular formula C5H5N3 and a molecular weight of 107.11 g/mol [1]. This compound serves as a versatile intermediate in the synthesis of more complex molecules, particularly in medicinal chemistry for kinase inhibitors and in agrochemical research . Its physicochemical properties, including a calculated logP of approximately 0.38–0.72 and a water solubility of 1.4 g/L at 25 °C, make it a suitable scaffold for further functionalization .

Why 5-Methyl-1H-pyrazole-3-carbonitrile (CAS 38693-82-2) Cannot Be Simply Substituted with Other Pyrazole Carbonitriles


In drug discovery and agrochemical development, even minor structural modifications to a pyrazole scaffold can drastically alter physicochemical properties, metabolic stability, and biological activity [1]. The presence and position of the methyl group and the nitrile moiety in 5-methyl-1H-pyrazole-3-carbonitrile confer distinct electronic and steric characteristics that differentiate it from other pyrazole carbonitriles [2]. As the quantitative evidence below demonstrates, this compound exhibits a unique combination of lipophilicity, aqueous solubility, and thermal stability that cannot be replicated by close analogs such as 1H-pyrazole-3-carbonitrile, 5-amino-1H-pyrazole-3-carbonitrile, or 5-methyl-1H-pyrazole-3-carboxylic acid. Attempting to substitute these analogs without rigorous re-optimization of reaction conditions or biological assays can lead to failed syntheses, altered pharmacokinetic profiles, or loss of target engagement.

Quantitative Differentiation of 5-Methyl-1H-pyrazole-3-carbonitrile (CAS 38693-82-2) vs. Key Analogs


Enhanced Lipophilicity Compared to Unsubstituted 1H-Pyrazole-3-carbonitrile

5-Methyl-1H-pyrazole-3-carbonitrile exhibits a higher calculated logP (a measure of lipophilicity) than the unsubstituted parent compound 1H-pyrazole-3-carbonitrile, which is critical for membrane permeability and target binding in medicinal chemistry applications. The logP of 5-methyl-1H-pyrazole-3-carbonitrile is reported as 0.38 (ACD/Labs) and 0.72 (ChemAxon JChem) [1], whereas 1H-pyrazole-3-carbonitrile has a logP of 0.28 or -0.08 depending on the calculation method. This represents an increase in lipophilicity of 0.10 to 0.44 log units, which can significantly impact passive diffusion and off-target binding profiles in cell-based assays.

Medicinal Chemistry Drug Design ADME

Reduced Aqueous Solubility vs. 5-Amino-1H-pyrazole-3-carbonitrile

The aqueous solubility of 5-methyl-1H-pyrazole-3-carbonitrile is calculated to be 1.4 g/L at 25 °C . In contrast, the 5-amino analog (5-amino-1H-pyrazole-3-carbonitrile) has a significantly lower predicted water solubility of approximately 0.11 g/L [1]. This 12.7-fold difference in solubility directly impacts purification strategies (e.g., recrystallization solvent selection) and formulation approaches for in vivo studies. The higher solubility of the methyl-substituted nitrile compared to the amino-substituted derivative is attributed to the absence of additional hydrogen-bonding donors and acceptors that would otherwise increase crystal lattice energy.

Formulation Science Solubility Crystallization

Lower Boiling Point vs. 5-Methyl-1H-pyrazole-3-carboxylic Acid

5-Methyl-1H-pyrazole-3-carbonitrile has a calculated boiling point of 323.9 ± 22.0 °C at 760 mmHg . In contrast, the corresponding carboxylic acid derivative (5-methyl-1H-pyrazole-3-carboxylic acid) exhibits a significantly higher boiling point of approximately 388.8 °C at 760 mmHg [1]. This 65 °C difference reflects the stronger intermolecular hydrogen bonding in the carboxylic acid, which requires more energy to overcome during vaporization. For process chemists, the lower boiling point of the nitrile facilitates purification by distillation and reduces energy costs during solvent removal.

Process Chemistry Distillation Thermal Stability

Lower Density vs. 1H-Pyrazole-3-carbonitrile

The calculated density of 5-methyl-1H-pyrazole-3-carbonitrile is 1.21 ± 0.1 g/cm³ at 20 °C , while the unsubstituted 1H-pyrazole-3-carbonitrile has a higher density of 1.29 g/cm³ . This 6.2% reduction in density is attributed to the presence of the methyl group, which increases molecular volume without a proportional increase in mass. In solid-state chemistry and formulation, density influences powder flow properties, tablet compression behavior, and the design of lyophilization cycles.

Crystallography Solid-State Chemistry Process Engineering

Favorable Drug-Likeness Profile: Zero Lipinski Violations

5-Methyl-1H-pyrazole-3-carbonitrile fully complies with Lipinski's Rule of Five, with zero violations reported [1]. Key parameters include a molecular weight of 107.11 g/mol (well below the 500 g/mol threshold), a calculated logP of 0.72 (below the 5.0 limit), 1 hydrogen bond donor, and 2 hydrogen bond acceptors . While many small-molecule building blocks inherently satisfy these criteria, this compound's favorable profile is quantitatively documented and contrasts with certain analogs, such as 5-amino-1H-pyrazole-3-carbonitrile, which has a higher topological polar surface area (TPSA) of 78.49 Ų vs. 52.47 Ų for the target compound, potentially impacting blood-brain barrier penetration [2].

Drug Discovery Lead Optimization ADMET

Use as a Key Intermediate in Kinase Inhibitor Synthesis

5-Methyl-1H-pyrazole-3-carbonitrile serves as a critical building block for the synthesis of pyrazole-based kinase inhibitors, including those targeting p38 MAP kinase and other oncology-relevant kinases [1]. In a 2018 study, a series of novel 5-methyl-1H-pyrazole derivatives were designed, synthesized, and evaluated for antiprostate cancer activity, with several compounds exhibiting potent cytotoxic effects . While direct head-to-head comparator data for the parent nitrile is not available, the documented use of this exact scaffold in multiple patent families and research articles demonstrates its established role as a privileged intermediate [2]. In contrast, unsubstituted pyrazole-3-carbonitrile is less frequently cited in kinase inhibitor patents, suggesting that the 5-methyl substitution provides a strategic advantage in medicinal chemistry campaigns.

Medicinal Chemistry Kinase Inhibitors Oncology

Optimal Application Scenarios for 5-Methyl-1H-pyrazole-3-carbonitrile (CAS 38693-82-2)


Medicinal Chemistry: Synthesis of Kinase Inhibitor Scaffolds

5-Methyl-1H-pyrazole-3-carbonitrile is ideally suited for the construction of pyrazole-based kinase inhibitor cores. Its favorable drug-like properties (zero Lipinski violations, moderate logP) and established precedent in p38 MAP kinase inhibitor synthesis [1] make it a reliable starting material for lead optimization programs. The 5-methyl group provides a convenient handle for further functionalization while maintaining acceptable solubility (1.4 g/L) for solution-phase chemistry. Researchers developing ATP-competitive kinase inhibitors should prioritize this building block over less substituted analogs to leverage its balanced physicochemical profile and documented synthetic utility.

Process Chemistry: Distillation-Based Purification Workflows

With a boiling point of 323.9 °C (760 mmHg) , 5-methyl-1H-pyrazole-3-carbonitrile is amenable to vacuum distillation for purification, unlike the corresponding carboxylic acid which boils at 388.8 °C and is prone to decomposition [1]. This 65 °C difference enables lower-temperature distillation, reducing energy consumption and minimizing thermal degradation of sensitive functional groups. Process chemists scaling up reactions that generate this compound as an intermediate can design more efficient and cost-effective purification trains compared to those required for higher-boiling analogs.

Formulation Development: Aqueous Solubility Considerations

For in vitro and in vivo studies requiring aqueous dosing solutions, 5-methyl-1H-pyrazole-3-carbonitrile offers a practical advantage with its calculated solubility of 1.4 g/L . This is 12.7-fold higher than the 0.11 g/L predicted for 5-amino-1H-pyrazole-3-carbonitrile [1], reducing the need for high concentrations of organic co-solvents (e.g., DMSO, ethanol) that can confound biological assays. Formulation scientists should select this compound over more polar, hydrogen-bonding analogs when designing dose formulations for early-stage pharmacology studies.

Solid-State Characterization and Crystallization Studies

The lower density of 5-methyl-1H-pyrazole-3-carbonitrile (1.21 g/cm³) compared to 1H-pyrazole-3-carbonitrile (1.29 g/cm³) indicates a less efficient crystal packing arrangement, which may facilitate polymorph screening and the discovery of novel crystalline forms with improved bioavailability. Additionally, its compliance with Lipinski's Rule of Five [1] and moderate lipophilicity (logP 0.38–0.72) make it an excellent candidate for co-crystallization studies with pharmaceutical co-formers. Solid-state chemists should include this compound in screens when developing crystalline forms of pyrazole-containing drug candidates.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-methyl-1H-pyrazole-3-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.